1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride

Description

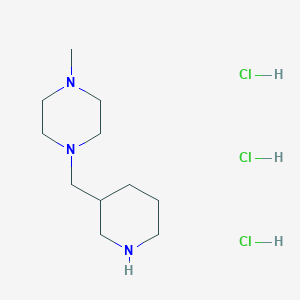

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride (CAS 1208089-44-4) is a piperazine derivative with the empirical formula C₁₁H₂₆Cl₃N₃ and a molecular weight of 306.70 g/mol . The compound features a piperidine ring linked via a methylene bridge to a 1-methylpiperazine core, with three hydrochloride counterions enhancing its water solubility. It is used as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) and anticancer agents. Commercial suppliers like Shanghai Yuanye Bio-Technology offer it at premium pricing (e.g., 1 g for ¥1,700), reflecting its specialized applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-4-(piperidin-3-ylmethyl)piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.3ClH/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11;;;/h11-12H,2-10H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMDHBRVDDGQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCCNC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride involves several steps. One common method includes the reaction of 1-methylpiperazine with 3-chloromethylpiperidine in the presence of a base, followed by the addition of hydrochloric acid to form the trihydrochloride salt . The reaction conditions typically involve:

Temperature: Room temperature to 50°C

Solvent: Anhydrous ethanol or methanol

Reaction Time: 12-24 hours

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Anhydrous ethanol, methanol, dichloromethane

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is employed in the study of biological processes and as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Salt Form: Trihydrochloride derivatives (e.g., target compound) exhibit higher solubility than dihydrochloride or non-salt forms, favoring bioavailability in aqueous environments .

Analytical Differentiation

- LC-MS vs. LC-DAD : Piperazine designer drugs require mass spectrometry (LC-MS) for unambiguous identification due to structural similarities; the target compound’s trihydrochloride form may alter retention times compared to dihydrochloride analogs .

- NMR Signatures : The target’s piperidinylmethyl group would produce distinct splitting patterns (e.g., δ 2.15 ppm for methyl in ) compared to trimethoxybenzyl () or tetrazole () derivatives.

Biological Activity

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This compound is characterized by its unique structural features which contribute to its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 292.68 g/mol

- CAS Number : 1621519-77-4

The compound's structure includes a piperazine ring substituted with a methyl group and a piperidinyl side chain, which influences its pharmacological profile.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant activity at various neurotransmitter receptors. It is particularly noted for its interaction with serotonin (5-HT) receptors, which are crucial in the modulation of mood and anxiety.

- Serotonin Receptor Activity : This compound has been studied for its binding affinity to 5-HT receptors, suggesting potential applications in treating mood disorders.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines.

- Case Study Findings :

- In vitro studies demonstrated that related piperazine compounds displayed significant anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) .

- The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

1. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, enhancing its biological efficacy.

2. Pharmacokinetic Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles have been assessed for this compound, indicating favorable pharmacokinetic properties that support further development as a therapeutic agent .

Table 1: Summary of Biological Activities

Q & A

Q. What are the key synthetic methodologies for 1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation of 1-methylpiperazine with halogenated intermediates (e.g., 3-(chloromethyl)piperidine) under acidic or basic conditions. Reaction parameters such as solvent polarity (e.g., acetone or ethanol), temperature (room temperature to 50°C), and catalysts (e.g., K₂CO₃) are critical for minimizing by-products like N-alkylated isomers . Evidence from similar compounds suggests that stepwise purification (e.g., recrystallization as hydrochloride salts) enhances purity (>95%) .

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

- NMR : Assign proton environments using ¹H and ¹³C NMR, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and piperidinylmethyl groups (δ 1.5–2.2 ppm). Compare shifts with analogs like 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine .

- HPLC/MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~316 g/mol) .

- XRD : Resolve crystalline structure to confirm salt formation (trihydrochloride) and hydrogen bonding patterns .

Q. What solubility and stability profiles are critical for in vitro assays?

The trihydrochloride salt improves aqueous solubility (≥50 mg/mL in water at 25°C). Stability studies under varying pH (4–9) and temperatures (4°C to 40°C) are essential. For example, piperazine derivatives degrade via hydrolysis in acidic conditions (pH <3) or oxidation at high temperatures . Use lyophilization for long-term storage (−20°C, desiccated) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to exclude solvent artifacts .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., N-oxide derivatives) that may interfere with activity .

- Target Profiling : Employ kinome-wide screening or computational docking (e.g., AutoDock Vina) to identify off-target interactions, which may explain variability in IC₅₀ values .

Q. What strategies optimize regioselectivity during derivatization to enhance pharmacological properties?

- Protecting Groups : Temporarily block the piperazine nitrogen with Boc groups to direct alkylation to the piperidinylmethyl position .

- Catalytic Systems : Use Pd/C or CuI-mediated cross-coupling for aryl/heteroaryl substitutions at the 3-piperidinylmethyl site .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict reactive sites and transition states for regioselective reactions .

Q. How does this compound interact with bacterial efflux pumps or neurotransmitter receptors in mechanistic studies?

- Efflux Pump Inhibition : Quantify synergism with antibiotics (e.g., ciprofloxacin) in resistant strains (e.g., E. coli TolC mutants) using checkerboard assays .

- Receptor Binding : Perform radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) to measure Kᵢ values .

- Molecular Dynamics : Simulate binding to homology-modeled efflux pump structures (e.g., AcrB) to identify key hydrophobic/ionic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.